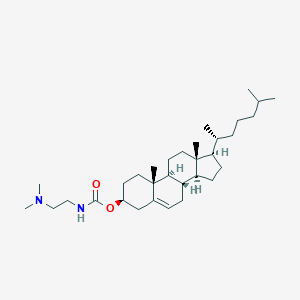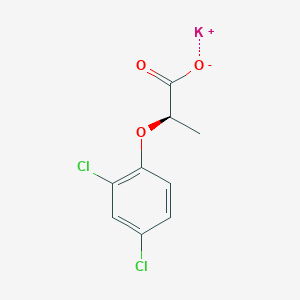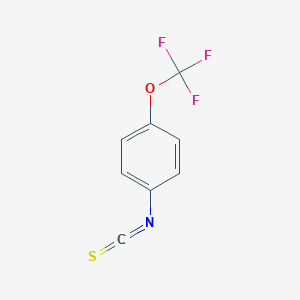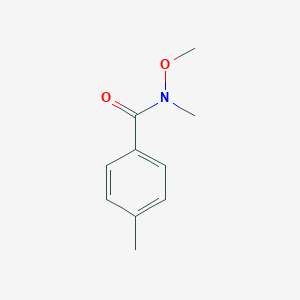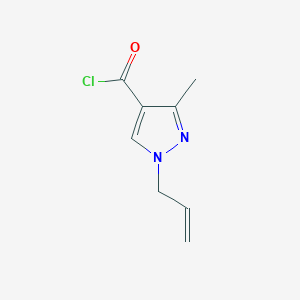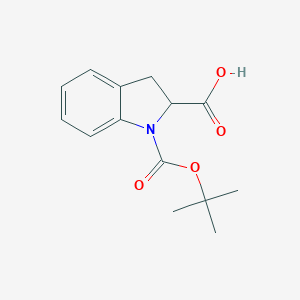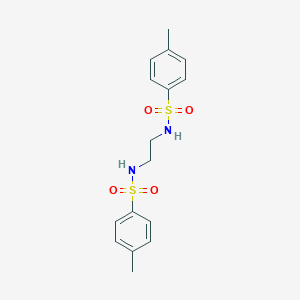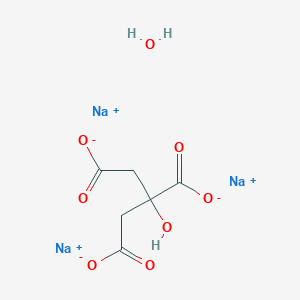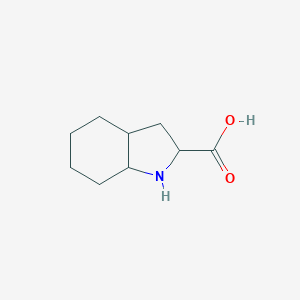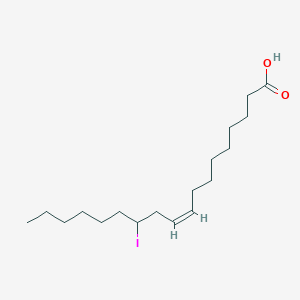![molecular formula C15H18O5 B051071 (3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 85846-80-6](/img/structure/B51071.png)
(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one, also known as this compound, is a useful research compound. Its molecular formula is C15H18O5 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Research on similar compounds, like 1,2-benzoxathiin-4(3H)-one 2,2-dioxide and its derivatives, demonstrates significant synthetic and pharmacological potential. These compounds are synthesized through cyclization of salicylic acid derivatives, with their chemical transformations involving various reaction centers of the heterocyclic fragment. This suggests the relevance of exploring the synthetic pathways and transformations of complex molecules for creating new molecular systems with pharmacological properties (Hryhoriv et al., 2021).
Biological Activities and Applications
The study of chromone compounds, closely related in structure to the target compound, indicates their strong scavenging effect towards free radicals, highlighting their potential as antioxidants. These findings suggest that molecules with similar structural features could exhibit significant antioxidant activities, relevant for protecting against oxidative stress (Kładna et al., 2014).
Environmental and Toxicological Studies
Dioxin and related compounds have been the subject of environmental and toxicological studies, emphasizing their impact on human health and ecosystems. Such research underscores the importance of understanding the toxicological profiles of complex organic compounds, potentially guiding safety assessments and regulatory considerations for new chemicals (Steenland et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with metal-organic frameworks (mofs)
Mode of Action
It is known that dioxole functionalized compounds can bind to metal ions in mofs . The exact interaction between this compound and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of benzylisoquinoline alkaloids , suggesting that this compound may also be involved in similar biochemical pathways.
Result of Action
It is known that dioxole functionalized compounds can bind to metal ions in mofs , which could potentially alter the physical properties of these frameworks.
Action Environment
It is known that the synthesis of similar compounds can be influenced by solvothermal conditions .
properties
IUPAC Name |
(3aR,6R,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-15(2)19-12-11(18-14(16)13(12)20-15)9-17-8-10-6-4-3-5-7-10/h3-7,11-13H,8-9H2,1-2H3/t11-,12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBWOOVHGLNZBX-JHJVBQTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)COCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)COCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


